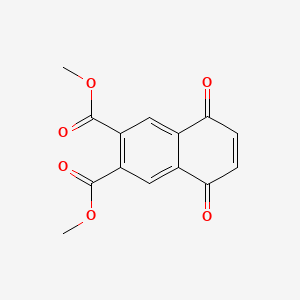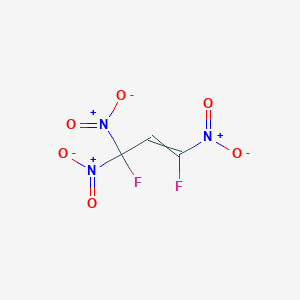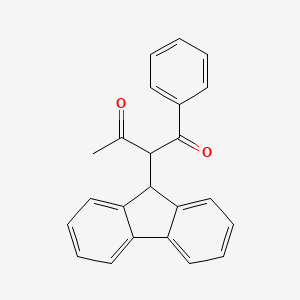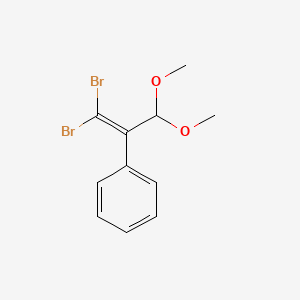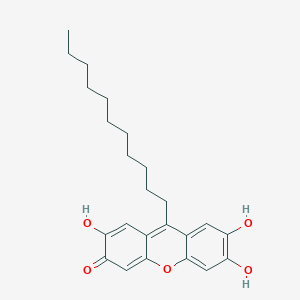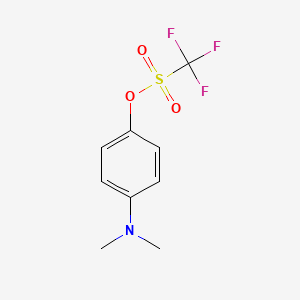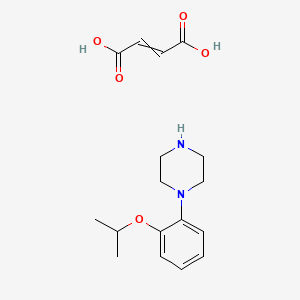![molecular formula C9H5ClN4S B14291292 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine CAS No. 120317-27-3](/img/structure/B14291292.png)
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine is a heterocyclic compound that features a unique structure combining a thiazole ring with a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and amine functional groups in its structure contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the reaction .
Chemical Reactions Analysis
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or the quinoxaline moiety.
Common reagents and conditions used in these reactions include solvents like ethanol, dioxane, and acetonitrile, as well as catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Medicine: The compound’s potential as an anticancer agent is of particular interest.
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
7-Chloro[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares a similar thiazole ring but differs in the fused ring system, leading to different chemical and biological properties.
1,3-Dithiolo[4,5-b]quinoxaline:
Thiazolo[4,5-b]pyridine derivatives: These compounds have a pyridine ring fused with the thiazole ring, resulting in distinct chemical behaviors and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new uses and properties of this intriguing compound.
Properties
CAS No. |
120317-27-3 |
|---|---|
Molecular Formula |
C9H5ClN4S |
Molecular Weight |
236.68 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-b]quinoxalin-2-amine |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)13-8-7(12-5)14-9(11)15-8/h1-3H,(H2,11,12,14) |
InChI Key |
PTIUNVHNVSTGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=N2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

